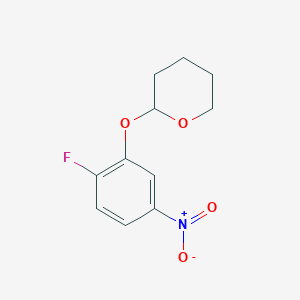
2-(2-Fluoro-5-nitrophenoxy)oxane
Description
2-(2-Fluoro-5-nitrophenoxy)oxane is a fluorinated nitro-aromatic compound featuring an oxane (tetrahydropyran) ring linked via a phenoxy group. The phenoxy moiety is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the electron-withdrawing nitro group and the lipophilic oxane ring.
Properties
IUPAC Name |
2-(2-fluoro-5-nitrophenoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-9-5-4-8(13(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJEMJOINPGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Fluoro-5-nitrophenoxy)oxane typically involves the reaction of 2-fluoro-5-nitrophenol with an appropriate oxane derivative under specific reaction conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction with the oxane derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Fluoro-5-nitrophenoxy)oxane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Fluoro-5-nitrophenoxy)oxane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-nitrophenoxy)oxane involves its interaction with specific molecular targets, which can include enzymes, receptors, or other biomolecules. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Groups
- 2-Fluoro-5-nitrophenol (CAS 446-36-6): Structure: Benzene ring with -OH, -F (2-position), and -NO₂ (5-position). Key Differences: Lacks the oxane ring, resulting in lower molecular weight (157.09 g/mol) and higher polarity. Physicochemical Properties: Melting point 35–37°C, indicative of crystalline stability. The phenolic -OH group enhances solubility in polar solvents compared to the oxane-containing target compound .
2-Fluoro-5-nitrophenylboronic Acid (CAS 819849-20-2) :
- 3-Fluoro-2-nitropyridine (CAS 54231-35-5): Structure: Pyridine ring with -F (3-position) and -NO₂ (2-position). Key Differences: Aromatic nitrogen alters electronic properties, increasing reactivity in nucleophilic substitutions. The oxane ring in the target compound may reduce reactivity but improve bioavailability .
Research Implications and Gaps
- Applications: Potential as a synthetic intermediate for fluorinated pharmaceuticals or agrochemicals.
- Knowledge Gaps: Lack of direct studies on 2-(2-Fluoro-5-nitrophenoxy)oxane necessitates further research into its stability, metabolic pathways, and receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


